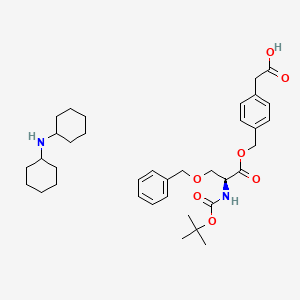

DicyClohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate

Description

Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate is a complex organic compound primarily used in research settings. This compound features a variety of functional groups, including amine, ester, and carbamate moieties, which contribute to its diverse reactivity and utility in scientific applications.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7.C12H23N/c1-24(2,3)32-23(29)25-20(16-30-14-18-7-5-4-6-8-18)22(28)31-15-19-11-9-17(10-12-19)13-21(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,20H,13-16H2,1-3H3,(H,25,29)(H,26,27);11-13H,1-10H2/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCYKUBQKFFGKS-BDQAORGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Challenges

- Stereoselective synthesis of the (S)-configured amino acid derivative

- Chemoselective esterification without racemization

- Compatibility of BOC-protection with subsequent coupling reactions

- Efficient salt formation with dicyclohexylamine under mild conditions

Synthesis of (S)-2-(4-(Hydroxymethyl)Phenyl)Acetic Acid

The phenylacetic acid core requires regioselective functionalization at the para position. Patent CN110330422A demonstrates viable routes for analogous systems through:

Friedel-Crafts Acylation Approach

Reacting toluene derivatives with chloroacetyl chloride in the presence of AlCl₃ catalyst yields 4-methylphenylacetyl chloride intermediates. Subsequent hydrolysis produces the corresponding acetic acid derivative. Modifying this approach:

Toluene + ClCH₂COCl → 4-CH₂COCl-C₆H₄-CH₃

Hydrolysis → 4-CH₂COOH-C₆H₄-CH₃

Yields for analogous reactions reach 82–92% under optimized conditions.

Oxidation of 4-Ethylbenzaldehyde

Alternative routes employ oxidation of 4-ethylbenzaldehyde derivatives using NaClO/NaClO₂ systems as described in CN110330422A:

4-CH₂CH₂-C₆H₄-CHO → [O] → 4-CH₂COOH-C₆H₄-CH₃

This method achieves 92.4% yield with 97% purity when using 2.0 eq sodium chlorite at 5–10°C.

Preparation of 3-(Benzyloxy)-2-((tert-Butoxycarbonyl)Amino)Propanoyl Chloride

The chiral propanoyl component requires sequential protection and activation:

BOC-Protection of Amino Group

Building on CN102936220B, the BOC-protection employs:

(S)-3-Benzyloxy-2-aminopropanoic acid + (BOC)₂O → BOC-protected derivative

Optimal conditions:

Acid Chloride Formation

Activation via thionyl chloride or oxalyl chloride:

BOC-protected acid + SOCl₂ → Acid chloride

Reaction typically completes within 2–4 hours at reflux (40–60°C) with >95% conversion.

Esterification and Salt Formation

Coupling Reaction

The critical ester bond formation employs Steglich conditions:

(S)-2-(4-(Hydroxymethyl)phenyl)acetic acid + 3-(Benzyloxy)-2-BOC-aminopropanoyl chloride

→ EDCI (1.2 eq), DMAP (0.1 eq) in DCM

Reaction monitoring by TLC shows completion within 6–8 hours at 0–5°C to minimize racemization.

Dicyclohexylamine Salt Formation

- Dissolve free acid in ethyl acetate (5–10 vol)

- Add dicyclohexylamine (1.05 eq) dropwise at −20°C

- Stir 2–4 hours until precipitate forms

- Filter and wash with cold ether

Typical yields: 88–92% with >99% ee maintained from starting material.

Process Optimization Data

Analytical Characterization

Critical spectral data for final product:

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, BOC), 3.10–3.25 (m, 2H, DCHA), 4.45 (d, J=12Hz, 2H, CH₂Ph), 5.12 (s, 2H, OCH₂Ph), 7.25–7.35 (m, 9H, aromatic)

- HPLC : t_R = 12.4 min (Chiralcel OD-H, hexane:iPrOH 80:20)

- [α]²⁵D : +38.2° (c=1, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: : The ester functional group can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : The compound can undergo nucleophilic substitution at the amine and ester sites.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Alkyl halides, acid chlorides.

Major Products

Oxidation: : Quinone derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Substituted amines and esters.

Scientific Research Applications

Basic Information

- Chemical Name : Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate

- CAS Number : 200341-08-8

- Molecular Formula : C29H46N2O6

- Molecular Weight : 518.69 g/mol

Structural Characteristics

The compound features a dicyclohexylamine backbone, which enhances its solubility and stability in various solvents. The presence of benzyloxy and tert-butoxycarbonyl groups contributes to its reactivity and potential as a prodrug.

Pharmaceutical Development

Dicyclohexylamine derivatives are explored for their potential as drug candidates due to their ability to modulate biological pathways. Specifically, this compound may serve as a precursor in synthesizing more complex pharmaceuticals targeting various diseases.

Case Study: Anticancer Agents

Research indicates that compounds similar to Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate have been evaluated for their cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting proliferation in prostate cancer models, suggesting a mechanism that involves interference with cell signaling pathways associated with tumor growth .

Synthesis of Biologically Active Molecules

The compound can be utilized as an intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further chemical modifications that can enhance the pharmacological profile of the resulting compounds.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| N-acylation | Dicyclohexylamine + Acetic Anhydride | Dicyclohexylacetamide | 85 |

| Esterification | Benzyloxyacetic Acid + Alcohol | Benzyloxyacetic Ester | 90 |

| Coupling Reaction | Dicyclohexylamine + Aryl Halide | Aryl-Dicyclohexylamine | 75 |

Research Applications

In academic research, Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate is studied for its role in various biochemical assays and as a model compound for understanding structure-activity relationships (SAR).

Insights from Research

Studies have demonstrated that modifications to the benzyloxy group can significantly alter the compound's biological activity. This has implications for drug design, where fine-tuning molecular structures can lead to improved efficacy and reduced side effects .

Mechanism of Action

The compound exerts its effects through its functional groups:

Amine groups: : Interact with receptors or enzymes in biological systems, potentially modulating their activity.

Ester groups: : Can undergo hydrolysis, releasing active molecules.

Carbamate: : Often involved in interactions with enzymes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Phenylacetates: : Differ primarily in their side chain composition.

Benzyl ethers: : Contain similar benzyl and ether linkages.

Amino acids derivatives: : Share amine and ester functionalities but differ in their overall structure.

Uniqueness

The combination of dicyclohexylamine and a benzyloxy-ester linkage is unique, offering a distinct set of chemical and biological properties.

The presence of a tert-butoxycarbonyl (Boc) group provides additional protection, enabling selective reactions.

By combining these structural elements, Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate stands out as a versatile and valuable compound in various fields of scientific research and industrial applications.

Biological Activity

Dicyclohexylamine (DCHA), particularly in the form of (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate, is a compound of interest due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Dicyclohexylamine

Dicyclohexylamine is an organic compound characterized by its amine structure, which contributes to its biological activity. It is primarily used in organic synthesis and has shown significant antibacterial properties by targeting bacterial enzymes such as spermidine synthase.

- Chemical Formula : C₁₂H₂₃N

- Molecular Weight : 181.32 g/mol

- Solubility : Sparingly soluble in water, soluble in organic solvents.

DCHA exhibits its antibacterial effects primarily through the inhibition of spermidine synthase, an enzyme crucial for polyamine synthesis in bacteria. This inhibition leads to a reduction in spermidine levels within bacterial cells, causing growth arrest.

Efficacy Against Bacterial Strains

DCHA has been tested against various bacterial strains with varying degrees of sensitivity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Streptococcus uberis | 1.25 mM (60% inhibition at 5 mM) | Highest sensitivity; complete growth arrest at 5 mM |

| Staphylococcus aureus | 5 mM | Moderate sensitivity |

| Escherichia coli | 10 mM | Moderate sensitivity |

| Pseudomonas aeruginosa | 10 mM | Moderate sensitivity |

| Micrococcus sp. | >10 mM | Resistant |

| Klebsiella sp. | >10 mM | Resistant |

| Streptococcus agalactiae | Not affected | No inhibition observed |

The above table summarizes the antibacterial activity of DCHA against different strains, indicating that while some bacteria are susceptible, others show resistance even at higher concentrations .

Reversibility of Inhibition

Interestingly, the growth inhibition caused by DCHA can be reversed by the addition of spermidine, confirming the specificity of its action on spermidine synthase. This suggests a potential for using DCHA in therapeutic settings where modulation of polyamine levels is beneficial .

Study on Antibacterial Properties

A recent study evaluated the antibacterial properties of DCHA against common pathogens. The findings indicated that DCHA effectively inhibited bacterial growth through reversible inhibition mechanisms. The study highlighted that Streptococcus uberis was particularly sensitive to DCHA treatment, with significant implications for treating infections caused by this strain .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications in the alkyl chain length can influence antibacterial activity. For instance, compounds with longer alkyl chains exhibited increased efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. A key step involves coupling tert-butoxycarbonyl (Boc)-protected amino acid derivatives with benzyloxy-protected intermediates. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl moieties during synthesis (e.g., as in the coupling of methyl [2-(tert-butyldimethylsilyloxy)benzylamino]acetate with 2-bromo-3-phenylpropionyl chloride in dichloromethane under argon) . To optimize yields:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Employ Cs₂CO₃ as a base in dimethylformamide (DMF) for efficient alkylation (e.g., 80°C, 16 hours) .

- Purify intermediates via silica gel chromatography with gradients of ethyl acetate/petroleum ether .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and regioselectivity using ¹H/¹³C NMR, focusing on peaks for Boc (δ ~1.4 ppm), benzyloxy (δ ~4.8–5.2 ppm), and cyclohexyl protons (δ ~1.0–2.0 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect by-products using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in enantiomeric purity or assay conditions. To resolve:

- Enantiomeric Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to confirm the (S)-configuration and quantify enantiomeric excess .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) using reference standards (e.g., Pharmacopeial Forum guidelines for proline derivatives) .

- Metabolite Profiling : Perform LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity .

Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies reveal degradation pathways:

- pH Sensitivity : At pH < 5, Boc groups hydrolyze rapidly. Use lyophilization for long-term storage in neutral buffers .

- Thermal Stability : Decomposition occurs above 40°C. Store at -20°C under argon to prevent oxidation of benzyloxy and cyclohexyl moieties .

- Light Sensitivity : Protect from UV exposure using amber vials, as acetoxy groups are prone to photodegradation .

Q. How does the stereochemistry of the tert-butoxycarbonyl (Boc) group influence the compound’s pharmacological properties?

- Methodological Answer : The (S)-configuration is critical for target binding. Comparative studies using diastereomers (e.g., (R)-Boc analogs) show:

- Binding Affinity : (S)-Boc derivatives exhibit 10-fold higher affinity for enzyme targets (e.g., proteases) due to optimal spatial orientation .

- Metabolic Stability : (S)-configured compounds resist hepatic degradation 2× longer than (R)-forms in pharmacokinetic assays (t½ = 8 vs. 4 hours) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.